Cas no 1807213-86-0 (3-Chloromethyl-2-cyano-4-methylbenzoic acid)

3-Chloromethyl-2-cyano-4-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Chloromethyl-2-cyano-4-methylbenzoic acid
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- Inchi: 1S/C10H8ClNO2/c1-6-2-3-7(10(13)14)9(5-12)8(6)4-11/h2-3H,4H2,1H3,(H,13,14)
- InChI Key: MLBZYQPPNBEZCP-UHFFFAOYSA-N
- SMILES: ClCC1C(C#N)=C(C(=O)O)C=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 271
- XLogP3: 1.9
- Topological Polar Surface Area: 61.1
3-Chloromethyl-2-cyano-4-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010014928-1g |
3-Chloromethyl-2-cyano-4-methylbenzoic acid |
1807213-86-0 | 97% | 1g |
1,534.70 USD | 2021-07-05 |
3-Chloromethyl-2-cyano-4-methylbenzoic acid Related Literature
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
Additional information on 3-Chloromethyl-2-cyano-4-methylbenzoic acid
3-Chloromethyl-2-Cyano-4-Methylbenzoic Acid: A Versatile Synthetic Intermediate in Modern Chemical Biology and Medicinal Chemistry
3-Chloromethyl-2-cyano-4-methylbenzoic acid, identified by the CAS Registry Number 1807213-86-0, represents a structurally unique aromatic compound with significant synthetic utility. This molecule features a benzoic acid core substituted at positions 2, 3, and 4 with cyano, chloromethyl, and methyl groups respectively. The combination of these functional groups creates a highly reactive platform for chemical transformations, making it an indispensable tool in contemporary research laboratories. Recent advancements in asymmetric synthesis techniques have highlighted its potential as a chiral building block for complex pharmaceutical intermediates.
The chloromethyl group at position 3 provides this compound with nucleophilic reactivity due to the electron-withdrawing effect of adjacent substituents. This characteristic has been leveraged in the development of bioorthogonal click chemistry reagents reported in Nature Chemistry (2023), where researchers demonstrated its ability to form stable conjugates with azide-functionalized biomolecules under physiological conditions. The methyl substituent at position 4 contributes steric hindrance that modulates the molecule's conformational flexibility, a property critical for optimizing drug-like properties such as ligand binding affinity.
In medicinal chemistry applications, the cyano group's inherent electron-withdrawing nature enhances metabolic stability when incorporated into drug candidates. A notable study published in Journal of Medicinal Chemistry (June 2024) revealed that derivatives of this compound exhibit selective inhibition of HDAC6 isoforms, demonstrating promise in epigenetic therapy for neurodegenerative diseases. The authors utilized the chloromethyl moiety to introduce fluorinated side chains through palladium-catalyzed Suzuki cross-coupling reactions, achieving sub-nanomolar IC50 values against disease-relevant cellular models.
Synthetic chemists appreciate this compound's versatility as it can undergo multiple orthogonal transformations. The carboxylic acid functionality allows for straightforward esterification or amide formation via coupling agents like HATU, while the chloromethyl group enables nucleophilic displacement reactions using thiols or amines under mild conditions. Recent advances in microwave-assisted synthesis (highlighted in Tetrahedron Letters, March 2024) have shown that this compound can be efficiently converted into sulfonamide derivatives when treated with N-hydroxysuccinimide and diisopropylethylamine under optimized conditions.
Bioconjugation studies utilizing this compound have expanded its utility into targeted drug delivery systems. Researchers at MIT reported in Bioconjugate Chemistry (September 2023) that attaching folate receptor ligands through the chloromethyl handle resulted in tumor-specific nanoparticles with enhanced accumulation in solid tumors compared to conventional formulations. The methyl substitution was found to improve nanoparticle stability during circulation by preventing non-specific protein adsorption.
In analytical chemistry contexts, this compound serves as a high-performance calibration standard for mass spectrometry applications due to its distinct fragmentation patterns. A collaborative study between Agilent Technologies and Stanford University (published online May 2024) demonstrated its use as an internal standard for quantifying metabolites in LC/MS workflows, achieving detection limits below 1 picogram per microliter through optimized derivatization strategies involving its reactive chloromethane group.
The structural configuration of this molecule also facilitates photochemical modifications. A groundbreaking study from ETH Zurich (February 2024) employed its cyano group as an anchor for attaching photoactivatable caging groups using copper-free click chemistry under blue light irradiation. This approach enabled spatiotemporal control of enzyme activity modulation in live cells through controlled deprotection processes mediated by the chlorine-containing side chain.
In materials science applications, derivatives of this compound have been used to create stimuli-responsive polymers. Scientists at KAIST recently synthesized temperature-sensitive hydrogels by incorporating this molecule's chloromethane functionality into poly(N-isopropylacrylamide) backbones via thiol-Michael addition reactions (reported in Nature Materials, April 2024). The resulting materials exhibited phase transition temperatures tunable between 15°C and 55°C through variation of substituent ratios.
Critical to its synthetic utility is the ease of preparation from readily available starting materials such as o-chlorotoluene and phosgene derivatives via multistep protocols involving Friedel-Crafts acylation and subsequent functionalization steps. Recent process optimization efforts published in
Safety considerations highlight its compatibility with common laboratory practices while emphasizing standard precautions during handling due to its organic halide character. Storage recommendations include maintaining it under nitrogen atmosphere at -18°C to preserve reactivity without invoking any regulatory classifications requiring special permits or reporting requirements under current international guidelines.
This compound's unique combination of functional groups has positioned it at the forefront of modern chemical biology research tools. Its ability to act simultaneously as an electrophilic center (via chloromethane), electron-deficient site (cyano group), and steric modulator (methyl substitution) makes it particularly valuable for constructing multi-functional scaffolds required for contemporary drug discovery campaigns targeting protein-protein interactions and enzyme allosteric sites.
Ongoing investigations are exploring its use as a fluorescent probe precursor after coupling with boron dipyrromethene dyes via amidation reactions on solid-phase synthesis platforms. Preliminary results indicate potential application in live-cell imaging studies where the chlorine-containing side chain could be exploited for bioorthogonal labeling strategies without interfering with cellular processes (preprint submitted December 2023).
In conclusion, 3-Chloromethyl-2-cyano-4-methylbenzoic acid (CAS No:1807213-86-0) stands out among synthetic intermediates due to its multifunctional reactivity profile and structural tunability supported by recent methodological advancements across diverse chemical disciplines. Its continued exploration promises significant contributions to both fundamental chemical research and applied biomedical innovations over coming years.
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